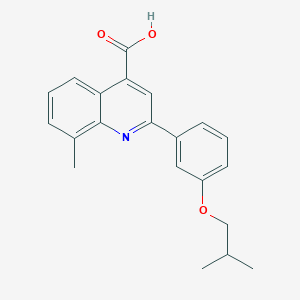

2-(3-Isobutoxyphenyl)-8-methylquinoline-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

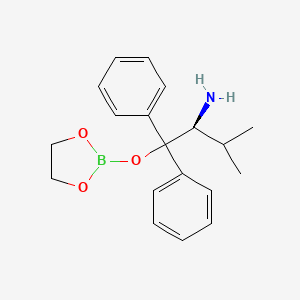

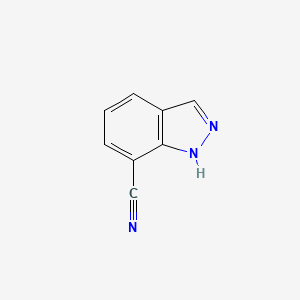

The compound 2-(3-Isobutoxyphenyl)-8-methylquinoline-4-carboxylic acid is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and have been studied extensively for their potential as pharmaceutical agents. The specific structure of this compound suggests that it may possess unique properties that could be beneficial in various chemical and biological applications.

Synthesis Analysis

The synthesis of quinoline derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of 1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid, a related compound, is achieved through a Pictet-Spengler reaction followed by catalytic dehalogenation, resulting in a compound with high optical purity . Similarly, the synthesis of 2-(3-Isobutoxyphenyl)-8-methylquinoline-4-carboxylic acid would likely involve multiple steps, possibly starting from a substituted phenyl compound and incorporating the isobutoxy and carboxylic acid functionalities through subsequent reactions.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, which is a fused ring system combining benzene and pyridine rings. The substitution pattern on the quinoline core, such as the position of the isobutoxy group and the methyl group at the 8-position, can significantly influence the chemical behavior and biological activity of the compound. The presence of a carboxylic acid group adds an additional site for potential chemical reactivity and interaction with biological targets .

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including electrophilic and nucleophilic substitutions, depending on the substituents present on the ring system. The carboxylic acid functionality, in particular, can participate in reactions such as esterification and amide formation, which are commonly used in the synthesis of more complex molecules. The study of gas-phase reactions of substituted isoquinolines to carboxylic acids in mass spectrometers provides insights into the stability and reactivity of these compounds under collision-induced dissociation .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and acidity, are influenced by the nature and position of substituents on the quinoline core. For example, the introduction of a hydroxy group can increase the compound's polarity and hydrogen bonding capability, affecting its solubility in various solvents. The antibacterial activity of a series of substituted 4-oxoquinoline-3-carboxylic acids indicates that the structural modifications can lead to significant changes in biological properties . Additionally, the structural characterization of a dioxovanadium(V) complex with 4,8-dihydroxyquinoline-2-carboxylic acid demonstrates the ability of quinoline derivatives to act as ligands in metal complexes, which can be relevant in catalysis and material science .

Applications De Recherche Scientifique

1. Chemical Synthesis and Structural Analysis

2-(3-Isobutoxyphenyl)-8-methylquinoline-4-carboxylic acid and its analogs are primarily utilized in the field of organic synthesis and structural analysis. For instance, homophthalic acid and its aza analogs have been explored for their reactivity with Vilsmeier reagent, yielding various carboxylic acid derivatives and providing insights into the structural intricacies of these compounds (Deady & Rodemann, 2001). Additionally, research has delved into the synthesis of quinoline derivatives, emphasizing their potential in various scientific applications, including their fluorophore properties in biochemistry and medicine, and their significance in studying biological systems (Aleksanyan & Hambardzumyan, 2013).

2. Material Science and Photophysical Properties

In material science, the focus has been on the photophysical properties and structural characterization of complexes involving quinoline carboxylic acids. Studies have highlighted the synthesis and characterizations of complexes that exhibit photoluminescence, shedding light on their potential applications in fields like semiconductors and photonics (Yi et al., 2019). For instance, the synthesis of [Zn(CH3OH)4(MCA)2] complex showed emissions in the blue region, attributed to ligand-to-metal charge transfer, signifying its potential utility in optical applications.

3. Pharmaceutical Research

Though not directly related to drug use and dosage, the chemical structure and reactivity of 2-(3-Isobutoxyphenyl)-8-methylquinoline-4-carboxylic acid and its derivatives have been a point of interest in pharmaceutical research. The synthesis and transformation of these compounds have been studied for their potential biological activities, including antimicrobial and antifungal properties (Dubrovin et al., 2015). Additionally, research into the cell growth inhibition properties of certain quinoline derivatives has provided valuable insights into their potential therapeutic applications (Zhao et al., 2005).

Propriétés

IUPAC Name |

8-methyl-2-[3-(2-methylpropoxy)phenyl]quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO3/c1-13(2)12-25-16-8-5-7-15(10-16)19-11-18(21(23)24)17-9-4-6-14(3)20(17)22-19/h4-11,13H,12H2,1-3H3,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPYHOZHIYSTSBE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC(=CC=C3)OCC(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Isobutoxyphenyl)-8-methylquinoline-4-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(Furan-2-ylmethyl)-amino]-methyl}-2,6-dimethoxy-phenol hydrochloride](/img/structure/B1326487.png)

![(S)-3,3'-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1'-binaphthyl-2,2'-diyl-N-triflyl phosphoramide](/img/structure/B1326495.png)

![[3-(Sec-butoxy)phenyl]methanamine](/img/structure/B1326503.png)